molecular formula C12H10ClNO B187092 2-Chloro-5,7-dimethylquinoline-3-carboxaldehyde CAS No. 482639-32-7

2-Chloro-5,7-dimethylquinoline-3-carboxaldehyde

Cat. No. B187092
M. Wt: 219.66 g/mol
InChI Key: DIMGKYRNZAHUIS-UHFFFAOYSA-N
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Description

2-Chloro-5,7-dimethylquinoline-3-carboxaldehyde is a chemical compound with the empirical formula C12H10ClNO . It has a molecular weight of 219.67 . The compound is typically in solid form .


Synthesis Analysis

The synthesis of 2-chloroquinoline-3-carbaldehydes, which includes 2-Chloro-5,7-dimethylquinoline-3-carboxaldehyde, often follows the Meth-Cohn synthesis using Vilsmeier reagent (DMF + POCl 3 or PCl 5) upon heating .


Molecular Structure Analysis

The SMILES string of this compound is Cc1cc(C)c2cc(C=O)c(Cl)nc2c1 . This provides a text representation of the compound’s structure.


Physical And Chemical Properties Analysis

The compound is a solid . Its molecular weight is 219.67 , and its empirical formula is C12H10ClNO .

Scientific Research Applications

Electronic and Optical Properties

  • Structural and Electronic Features : A study by Kurban, Sertbakan, and Gündüz (2020) explored the structural, electronic, and optical properties of quinoline derivatives, including 2-Chloro-5,7-dimethylquinoline-3-carboxaldehyde (C7DMQCA). They found that C7DMQCA exhibits lower optical bandgap, higher refractive index, and better optical conductivity compared to its analogs, suggesting potential applications in optical materials and electronics (Kurban, Sertbakan, & Gündüz, 2020).

Synthesis and Chemical Reactivity

  • Synthesis of Quinoline Derivatives : The synthesis of quinoline derivatives is crucial in various industrial and medical applications. Aydemir and Kaban (2018) highlighted the synthesis of 4,7-Dimethylquinoline-2-carboxaldehyde, a related compound, emphasizing its significance in producing analytical reagents, ligands, and pharmaceutical substances (Aydemir & Kaban, 2018).
  • Chemical Reactivity Studies : El-Gohary et al. (2017) investigated the chemical reactivity of a related compound, 4,9-Dimethoxy-5-oxo-5H-furo[3,2-g]chromene-6-Carboxaldehyde, towards various nitrogen nucleophiles. This study provides insights into the reactivity patterns that could be relevant for 2-Chloro-5,7-dimethylquinoline-3-carboxaldehyde (El-Gohary, Ibrahim, El-Sawy, & Abdel-fatah, 2017).

Biological and Pharmaceutical Applications

  • Potential in Antitubercular Therapy : Marvadi et al. (2020) synthesized and evaluated novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides for antitubercular activity. This research indicates the potential application of similar quinoline derivatives in developing treatments for tuberculosis (Marvadi, Nagineni, Safoora, Krishna, Sriram, & Kantevari, 2020).
  • Antimicrobial Screening : Desai et al. (2012) researched 2-Chloroquinoline-3-carbaldehyde derivatives, examining their antibacterial and antifungal activities. Their findings suggest that derivatives of 2-Chloro-5,7-dimethylquinoline-3-carboxaldehyde might have similar antimicrobial properties (Desai, Shihory, Rajpara, & Dodiya, 2012).

Catalysis and Chemical Transformations

  • Catalytic Applications : Zeng et al. (2009) demonstrated the use of related quinoline derivatives in catalyzing the synthesis of nitrogen-containing heterocycles. This implies potential catalytic applications for 2-Chloro-5,7-dimethylquinoline-3-carboxaldehyde in organic synthesis (Zeng, Frey, Kinjo, Donnadieu, & Bertrand, 2009).

Molecular Docking and Computational Studies

  • Molecular Docking Analysis : Saral et al. (2021) conducted molecular docking studies on 2-chloroquinoline-3-carboxaldehyde to understand its biological functions. Such computational analyses could be applied to 2-Chloro-5,7-dimethylquinoline-3-carboxaldehyde for predicting its interactions with biological targets (Saral, Sudha, Muthu, Sevvanthi, Sangeetha, & Selvakumari, 2021).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral, indicating it may be harmful if swallowed . It’s recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

properties

IUPAC Name

2-chloro-5,7-dimethylquinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c1-7-3-8(2)10-5-9(6-15)12(13)14-11(10)4-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIMGKYRNZAHUIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C(=NC2=C1)Cl)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50355971
Record name 2-Chloro-5,7-dimethylquinoline-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5,7-dimethylquinoline-3-carboxaldehyde

CAS RN

482639-32-7
Record name 2-Chloro-5,7-dimethylquinoline-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 482639-32-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Kurban, TR Sertbakan, B Gündüz - Journal of Molecular Modeling, 2020 - Springer
In this work, the structural, electronic, and optical features of quinoline derivatives were carried out by experiment and density functional theory (DFT). Our results show that a change in …
Number of citations: 5 link.springer.com

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